molecular formula C19H20F2N2O3S B2676362 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 1021073-99-3

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2676362
CAS No.: 1021073-99-3
M. Wt: 394.44
InChI Key: YOQORVWDQSXNOM-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

The acetamide moiety can be introduced through acylation reactions, where the piperidine derivative is reacted with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary or tertiary amines.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a benzenesulfonyl substituent and a difluorophenyl acetamide group. Its structure is crucial for its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often exhibit activity through the inhibition of key enzymes or modulation of receptor activity involved in various disease processes. Notably, the sulfonamide moiety may contribute to enzyme inhibition, while the piperidine ring enhances binding affinity to biological targets .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as α-glucosidase and possibly others involved in metabolic pathways. This inhibition can lead to altered glucose metabolism, making it a candidate for diabetes management .
  • Anti-inflammatory Effects : Some derivatives of sulfonamide compounds have demonstrated anti-inflammatory properties in animal models, suggesting that this compound may also exert similar effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various sulfonamide derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited IC50 values ranging from 15.7 µM to 33.9 µM against breast cancer cell lines, indicating significant potency compared to standard treatments .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. It was found that some derivatives had IC50 values in the low micromolar range against α-glucosidase, supporting the hypothesis that this compound could function as an effective inhibitor in metabolic disorders .

Data Tables

Activity IC50 Value (µM) Cell Line/Target Reference
Antiproliferative15.7MCF-7 (Breast Cancer)
Antiproliferative33.9MDA-MB-231 (Breast Cancer)
Enzyme Inhibition48.2α-glucosidase
Anti-inflammatoryED50 = 0.05 mg/kgRat Adjuvant Arthritis

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-14-9-10-18(17(21)12-14)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQORVWDQSXNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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